molecular formula C18H14ClFN2O2 B5141688 3-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5141688
M. Wt: 344.8 g/mol
InChI Key: MZFREUKMWZDZQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-4-isoxazolecarboxamide often involves multi-step chemical reactions, utilizing specific reagents to achieve the desired molecular framework. For example, similar compounds have been synthesized through reactions involving dimethylformamide solvent, showcasing the ability to produce samples suitable for structure determination by single crystal diffraction, highlighting the complexity and precision required in the synthesis process of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-4-isoxazolecarboxamide features planar sections with perpendicular orientations of certain groups, indicative of the complex interactions within the molecule. For instance, studies on isoxazole derivatives show that these molecules can assume configurations where parts of the molecule are nearly planar, while other sections, such as fluorophenyl groups, orient roughly perpendicular to this plane, illustrating the intricate molecular geometry involved (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are characterized by their interactions with other chemicals and their behavior under different conditions. For instance, the nucleophilic substitution reactions involving halogenated compounds illustrate the reactivity of such molecules, which can be used to study or modify cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and stability, are critical for their application in various fields. Crystallography studies reveal the triclinic symmetry and molecular conformation, providing essential insights into the material's physical characteristics and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a crucial role in determining the applications of such compounds. Research into similar molecules has uncovered detailed information about their chemical behavior, including reactivity towards specific types of chemical reactions and stability under various conditions, essential for their use in scientific research and potential industrial applications (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

3-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-10-7-8-14(20)15(9-10)21-18(23)16-11(2)24-22-17(16)12-5-3-4-6-13(12)19/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFREUKMWZDZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

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